molecular formula C13H17ClN2O2 B1272526 3-chloro-N-(4-morpholinophenyl)propanamide CAS No. 250714-83-1

3-chloro-N-(4-morpholinophenyl)propanamide

Cat. No. B1272526
CAS RN: 250714-83-1
M. Wt: 268.74 g/mol
InChI Key: MYQDHBJKARHZSN-UHFFFAOYSA-N
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Description

3-chloro-N-(4-morpholinophenyl)propanamide is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(4-morpholinophenyl)propanamide consists of a morpholine ring attached to a phenyl ring through a nitrogen atom. This nitrogen atom is also attached to a propanamide group, which contains a chlorine atom .

Scientific Research Applications

Proteomics Research

3-chloro-N-(4-morpholinophenyl)propanamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or a building block in synthesizing peptides or modifying proteins for analysis. Its role in proteomics is crucial for understanding protein interactions, post-translational modifications, and protein function in biological systems.

Biological Studies

In biology, this compound finds its application in the study of morpholino compounds’ effects on biological systems . Morpholinos are a type of molecule used to modify gene expression. 3-chloro-N-(4-morpholinophenyl)propanamide could be used to synthesize morpholino analogs that can act as gene knockdown agents, helping to elucidate the role of specific genes in cellular processes.

Chemical Synthesis

Chemists use 3-chloro-N-(4-morpholinophenyl)propanamide as a precursor or intermediate in the synthesis of more complex chemical compounds . Its molecular structure allows for various chemical reactions, such as nucleophilic substitution or amide coupling, which can lead to the creation of new molecules with potential applications in materials science or as novel pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound’s applications include the design and development of new drugs . It can serve as a scaffold on which pharmacophores can be added to create molecules with desired biological activity. Its morpholine ring is a common feature in many drugs, indicating its importance in drug design.

Pharmacology

Pharmacological research may employ 3-chloro-N-(4-morpholinophenyl)propanamide to study its pharmacokinetics and pharmacodynamics . Researchers can investigate how the compound, or its derivatives, interact with biological systems, which is essential for the development of new therapeutic agents.

Toxicology

In toxicology, the compound is used to assess the safety profile of new chemical entities . It can be a part of compound libraries screened for toxicity in biological assays, helping to identify potential adverse effects early in the drug development process.

Environmental Science

Lastly, 3-chloro-N-(4-morpholinophenyl)propanamide might be studied for its environmental impact . Understanding its degradation products and their persistence in the environment is vital for evaluating the ecological risks associated with the use of this compound in various industries.

properties

IUPAC Name

3-chloro-N-(4-morpholin-4-ylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-6-5-13(17)15-11-1-3-12(4-2-11)16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQDHBJKARHZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377537
Record name 3-chloro-N-(4-morpholin-4-ylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-morpholinophenyl)propanamide

CAS RN

250714-83-1
Record name 3-Chloro-N-[4-(4-morpholinyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-N-(4-morpholin-4-ylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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